(2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone
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Overview
Description
(2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone, also known as HET0016, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE synthase, which plays a crucial role in the regulation of blood pressure, angiogenesis, and inflammation.
Mechanism of Action
(2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone selectively inhibits the synthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator. 20-HETE is synthesized by the enzyme CYP4A and plays a crucial role in regulating blood pressure, angiogenesis, and inflammation. Inhibition of 20-HETE synthesis by (2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone leads to vasodilation and reduction of inflammation, which can be beneficial in various diseases.
Biochemical and Physiological Effects:
(2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone has been shown to have various biochemical and physiological effects. It has been found to reduce blood pressure, inhibit angiogenesis, and decrease inflammation. (2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone in lab experiments is its selectivity towards 20-HETE synthesis. This allows for specific targeting of the pathway without affecting other pathways. However, one of the limitations of using (2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone is its low solubility, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on (2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone. One direction is to explore its potential therapeutic applications in other diseases such as pulmonary hypertension, renal failure, and cancer. Another direction is to develop more effective formulations of (2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone to improve its solubility and bioavailability. Additionally, further studies are needed to understand the long-term effects of (2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone and its potential side effects.
Synthesis Methods
(2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone can be synthesized through a multi-step process starting from 2,6-dimethylphenol and benzaldehyde. The final step involves the reaction of (2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone with phosphorus oxychloride and dimethylformamide.
Scientific Research Applications
(2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor effects. (2-hydroxy-6-methyl-2,4,6-triphenyl-3-cyclohexen-1-yl)(phenyl)methanone has also been found to be effective in the treatment of hypertension, ischemic stroke, and diabetic nephropathy.
properties
IUPAC Name |
(2-hydroxy-6-methyl-2,4,6-triphenylcyclohex-3-en-1-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28O2/c1-31(27-18-10-4-11-19-27)22-26(24-14-6-2-7-15-24)23-32(34,28-20-12-5-13-21-28)30(31)29(33)25-16-8-3-9-17-25/h2-21,23,30,34H,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOFSVGQZXAZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(C1C(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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